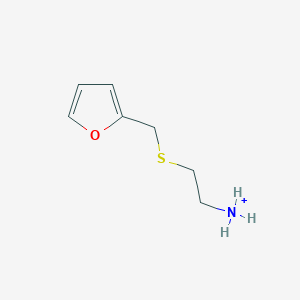

2-(Furan-2-ylmethylsulfanyl)ethylazanium

説明

2-(Furan-2-ylmethylsulfanyl)ethylazanium is a cationic organic compound characterized by a furan ring, a thioether (-S-) linkage, and a quaternary ammonium group. Its structure can be represented as (furan-2-ylmethyl)sulfanyl-ethylazanium (C₇H₁₂NOS⁺), with a molecular weight of approximately 158.24 g/mol. The furan moiety contributes aromaticity and electron-rich properties, while the ammonium group enhances water solubility and ionic interactions. This compound is hypothesized to have applications in surfactants, ionic liquids, or catalytic systems due to its polar and cationic nature .

特性

分子式 |

C7H12NOS+ |

|---|---|

分子量 |

158.24 g/mol |

IUPAC名 |

2-(furan-2-ylmethylsulfanyl)ethylazanium |

InChI |

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2/p+1 |

InChIキー |

VSPDYEHKAMKDNW-UHFFFAOYSA-O |

正規SMILES |

C1=COC(=C1)CSCC[NH3+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylsulfanyl)ethylazanium typically involves the reaction of furfuryl alcohol with thiourea in the presence of hydrochloric acid, forming an intermediate isothiouronium salt. This intermediate is then hydrolyzed with sodium hydroxide to yield the desired thiol . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids using a ZrO2 catalyst under continuous-flow, gas-phase conditions .

Industrial Production Methods

Industrial production methods for furan derivatives often involve catalytic processes that maximize yield and selectivity while minimizing environmental impact. The use of continuous-flow systems and green chemistry principles is becoming increasingly common in the industrial synthesis of these compounds .

化学反応の分析

Types of Reactions

2-(Furan-2-ylmethylsulfanyl)ethylazanium undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran derivatives, and various substituted furan derivatives .

科学的研究の応用

2-(Furan-2-ylmethylsulfanyl)ethylazanium has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use in developing new antibiotics and antifungal agents.

作用機序

The mechanism of action of 2-(Furan-2-ylmethylsulfanyl)ethylazanium involves its interaction with bacterial cell walls, leading to cell lysis and death. The compound targets specific enzymes and pathways involved in cell wall synthesis, making it effective against a range of bacterial strains .

類似化合物との比較

Structural and Functional Group Analysis

Key comparable compounds include:

(i) 2,2'-(Heptylidenebis(thiomethylene))bisfuran (CAS 94134-43-7)

- Molecular Formula : C₁₇H₂₄O₂S₂

- Molecular Weight : 316.5 g/mol

- Functional Groups : Two furan rings connected via a heptylene chain with thiomethylene (-S-CH₂-) bridges.

- Properties : Neutral, lipophilic, and structurally rigid due to the extended alkylene chain. Applications may include polymer additives or hydrophobic materials .

(ii) Benzylsulfanylethylazanium

- Molecular Formula : C₉H₁₃NS⁺

- Molecular Weight : 167.27 g/mol

- Functional Groups : Benzene ring (replaces furan), thioether, and ammonium group.

(iii) Ethametsulfuron Methyl Ester (CAS referenced in )

- Molecular Formula : C₁₅H₂₀N₄O₆S

- Molecular Weight : 384.4 g/mol

- Functional Groups: Sulfonylurea herbicide backbone with methoxy and ethylamino substituents.

- Properties: Non-ionic, designed for pesticidal activity via acetolactate synthase inhibition .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Polarity | Key Applications |

|---|---|---|---|---|---|

| 2-(Furan-2-ylmethylsulfanyl)ethylazanium | C₇H₁₂NOS⁺ | 158.24 | High in water | Highly polar | Surfactants, ionic liquids |

| 2,2'-(Heptylidenebis(thiomethylene))bisfuran | C₁₇H₂₄O₂S₂ | 316.5 | Low in water | Lipophilic | Polymer additives |

| Benzylsulfanylethylazanium | C₉H₁₃NS⁺ | 167.27 | Moderate | Moderate | Catalysis, intermediates |

| Ethametsulfuron methyl ester | C₁₅H₂₀N₄O₆S | 384.4 | Low (organic solvents) | Non-polar | Herbicide |

Key Observations :

- The ammonium group in 2-(Furan-2-ylmethylsulfanyl)ethylazanium confers superior water solubility compared to neutral analogs like 2,2'-(Heptylidenebis(thiomethylene))bisfuran.

- Furan vs. Benzene : Replacing furan with benzene (as in benzylsulfanylethylazanium) increases hydrophobicity but reduces electronic diversity due to the absence of furan’s oxygen heteroatom.

- Functional Group Impact : Sulfonylurea herbicides (e.g., ethametsulfuron) prioritize enzymatic inhibition over ionic interactions, unlike the ammonium-based target compound .

Stability and Reactivity

- Hygroscopicity : The ammonium group in the target compound may increase moisture absorption, necessitating controlled storage.

- Thermal Stability : Neutral thiomethylene compounds (e.g., 2,2'-(Heptylidenebis(thiomethylene))bisfuran) exhibit higher thermal stability due to the absence of ionic interactions.

- Reactivity : The furan ring’s electron-rich nature could facilitate electrophilic substitution reactions, whereas sulfonylureas prioritize hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。